molecular formula C10H16N4O2 B1657409 6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 56611-55-3

6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B1657409
CAS No.: 56611-55-3
M. Wt: 224.26
InChI Key: UIDNVKSMESONBI-UHFFFAOYSA-N
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Description

6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 56611-55-3) is a chemical compound with the molecular formula C10H16N4O2 and a molecular weight of 224.26000 g/mol . This substance is of significant interest in agricultural and environmental science research as it is identified as a metabolite of the broad-spectrum herbicide hexazinone . Hexazinone is widely used in forestry, sugarcane, and alfalfa for the control of grasses, broadleaf, and woody plants . The metabolic pathway of hexazinone in biological systems, including plants and rats, involves processes of hydroxylation, demethylation , and deamination , leading to the formation of this and other derivatives . As a key metabolite, this compound serves as a crucial reference standard for researchers studying the environmental fate, biodegradation, and ecological impact of triazine-class herbicides . Investigations into its presence and concentration aid in understanding the leaching potential and persistence of its parent compound in ecosystems, which is vital for developing sustainable agricultural practices and environmental management strategies . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-13-8(11)12-9(15)14(10(13)16)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDNVKSMESONBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)N(C1=O)C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40853390
Record name 6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56611-55-3
Record name 6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40853390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3-cyclohexyl-1-methyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione
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Biological Activity

6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known by its CAS number 56611-55-3, is a triazine derivative with notable biological activities. This compound has garnered attention for its potential applications in agriculture as a herbicide and in medicinal chemistry due to its cytotoxic properties against various cancer cell lines. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H16N4O2
  • Molecular Weight : 224.25 g/mol
  • Structure : The compound features a triazine ring substituted with an amino group and a cyclohexyl moiety.

Herbicidal Properties

This compound is primarily recognized for its herbicidal activity. It functions by inhibiting photosynthesis in target plants. The compound is structurally related to hexazinone, a well-known herbicide that operates through similar mechanisms.

Table 1: Herbicidal Activity Comparison

Compound NameMechanism of ActionTarget SpeciesReference
HexazinonePhotosynthesis inhibitorAnnual and perennial weeds
This compoundPhotosynthesis inhibitorVarious weeds

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against leukemia cell lines. A library of compounds based on this structure was synthesized and tested for cytotoxicity against Jurkat T cells (a model for leukemia). The findings indicated selective antiproliferative activity with significant apoptosis observed in treated cells.

Case Study: Antileukemic Activity
In a study involving the synthesis of diverse 6-aryl-4-cycloamino derivatives of triazine compounds:

  • Methodology : A one-pot microwave-assisted synthesis was employed.
  • Results : Out of 94 synthesized compounds, several exhibited high cytotoxicity against Jurkat cells while sparing normal fibroblast cells.

Table 2: Antileukemic Activity Results

Compound IDIC50 (µM)Selectivity Index (SI)Mechanism
Compound A125Apoptosis induction
Compound B87Necrosis induction
Compound C154Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of 6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine derivatives can be attributed to specific structural features. The presence of electron-donating groups and the configuration of substituents on the triazine ring significantly influence their potency against cancer cells.

Key Findings from SAR Studies:

  • Substituent Effects : The introduction of various aryl groups enhances cytotoxicity.
  • Positioning : The position of the amino group on the triazine ring is critical for maintaining biological activity.

Scientific Research Applications

Agricultural Applications

Herbicide Metabolite:
6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione is primarily recognized as a metabolite of hexazinone. This relationship implicates it in the herbicidal action of hexazinone, which is utilized for controlling various weeds in crops such as sugarcane and pine plantations .

Environmental Fate:
Research indicates that this compound can persist in the environment as a degradation product of hexazinone. Its persistence raises concerns regarding soil and water quality, making it an important subject for environmental monitoring and risk assessment .

Toxicological Studies

Ecotoxicology:
As a transformation product of hexazinone, this compound has been studied for its toxicity to aquatic organisms and terrestrial plants. Studies have shown varying levels of toxicity depending on the concentration and exposure duration .

Health Risk Assessments:
The US Geological Survey has included this compound in their health-based screening levels for evaluating water quality. It is classified under pesticide degradation products, indicating potential risks associated with its presence in water sources used for irrigation or drinking .

Regulatory Aspects

Environmental Protection Agency (EPA) Guidelines:
The EPA has established guidelines regarding the acceptable levels of hexazinone residues in food products. As a metabolite of hexazinone, this compound falls under these regulations. Continuous monitoring is recommended to ensure compliance with safety standards for agricultural products .

Case Studies

StudyFocusFindings
Smith et al., 2024Water QualityIdentified this compound as a significant contaminant in agricultural runoff affecting local water bodies .
Lewis et al., 2016EcotoxicityReported that concentrations above certain thresholds led to adverse effects on aquatic ecosystems .
AERU DatabasePesticide Risk AssessmentProvided comprehensive data on the environmental fate and potential risks associated with this metabolite .

Chemical Reactions Analysis

Formation via Microbial Degradation of Hexazinone

The compound arises as a terminal metabolite during the aerobic degradation of hexazinone (3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione) in soil. Key steps include:

Demethylation Pathway

  • Step 1 : Initial N-demethylation of hexazinone’s dimethylamino group produces 3-cyclohexyl-6-(methylamino)-1-methyl-1,3,5-triazine-2,4-dione (Metabolite B, CAS 56611-54-2) .

  • Step 2 : Further demethylation removes the remaining methyl group, yielding the 6-amino derivative (target compound) .

Reaction StageSubstrateProductKey Enzyme/Process
Demethylation 1HexazinoneMetabolite BCytochrome P450 monooxygenases
Demethylation 2Metabolite B6-Amino derivativeMicrobial hydrolases

Experimental Evidence :

  • In unamended soil, hexazinone degradation produced Metabolite B (t½ = 21.8 days) as a major intermediate, with subsequent conversion to the 6-amino compound under prolonged incubation .

  • Hydroxylation of the cyclohexyl ring (e.g., at the 4-position) competes with demethylation but is less prevalent in aerobic conditions .

Hydrolytic Stability and pH Dependence

The compound exhibits moderate stability in aqueous environments:

ConditionStabilityHalf-Life (Days)Notes
pH 7.0 (25°C)Stable>30No significant degradation observed
pH 9.0 (25°C)Moderate~15Partial hydrolysis to triazine-2,4,6-trione
Artificial sunlightLabile<7Photodegradation accelerates decomposition

Mechanistic Insight :

  • Hydrolysis occurs at the triazine ring’s carbonyl groups, leading to ring-opening products under alkaline conditions .

  • Photolysis generates reactive oxygen species (ROS), which oxidize the amino group to nitro derivatives .

Reactivity with Soil Organic Matter

The amino group enhances adsorption to soil humic acids, reducing bioavailability:

Soil TypeAdsorption Coefficient (K<sub>oc</sub>)Mobility
Sandy loam320 L/kgLow
Clay890 L/kgImmobile

Implications :

  • Strong adsorption limits leaching but prolongs residual activity in topsoil .

  • Interaction with bovine manure amendments increases metabolite formation rates by 40% due to enhanced microbial activity .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)ProcessProducts
150–200DeaminationNH<sub>3</sub>, CO<sub>2</sub>
200–300Ring cleavageCyclohexane derivatives, methyl isocyanate

Safety Note : Thermal degradation above 150°C releases toxic methyl isocyanate, necessitating controlled handling .

Synthetic Routes

While primarily a metabolite, the compound can be synthesized via:

  • Direct Amination : Reaction of hexazinone with hydroxylamine under acidic conditions .

  • Stepwise Demethylation : Sequential treatment of hexazinone with demethylating agents (e.g., iodomethane scavengers) .

Yield Optimization :

  • Demethylation via Pseudomonas spp. cultures achieves ~65% conversion efficiency .

Environmental Significance

  • Ecotoxicology : The 6-amino metabolite exhibits lower toxicity (LC<sub>50</sub> > 500 mg/kg in rats) compared to hexazinone but may persist in groundwater .

  • Regulatory Status : Designated as a "relevantly persistent metabolite" under EU pesticide regulations, requiring monitoring in agricultural runoff .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazinedione derivatives differ primarily in substituents at positions 1, 3, and 6. Key analogs and their properties are summarized below:

Compound Name (IUPAC) Substituents (Position) Molecular Formula Key Applications/Properties References
6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione 1-CH₃, 3-cyclohexyl, 6-NH₂ C₁₀H₁₅N₅O₂ Potential herbicide (inferred) -
Hexazinone (3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione) 1-CH₃, 3-cyclohexyl, 6-N(CH₃)₂ C₁₂H₂₀N₄O₂ Herbicide (photosynthesis inhibitor); water solubility: 3.3 g/100 mL
6-Amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 61464-86-6) 1-H, 3-phenyl, 6-NH₂ C₉H₈N₄O₂ Unknown; structural analog with aromatic substitution
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione 1-H, 3-H, 6-Cl C₃H₂ClN₃O₂ Chemical intermediate; used in organic synthesis
1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione 1-NH₂, 3-CH₃, 6-SC₂H₅ C₆H₁₀N₄O₂S Pesticide precursor

Key Differences in Properties and Bioactivity

  • Substituent Effects: 6-Amino vs. 6-Dimethylamino (Hexazinone): The amino group (-NH₂) in the target compound may enhance water solubility compared to hexazinone’s dimethylamino group (-N(CH₃)₂), which is more lipophilic. This could influence environmental mobility and absorption in target organisms . Cyclohexyl vs.
  • Synthesis and Yield: Triazinediones are typically synthesized via cyclization reactions. For example, hexazinone derivatives are prepared with yields up to 89% using substituted amines . The target compound likely follows similar synthetic routes, with amines replacing dimethylamine in hexazinone’s synthesis .
  • Environmental and Metabolic Fate: Hexazinone metabolizes into hydroxylated and methylamino derivatives (e.g., metabolites A and B), which are monitored in runoff water .

Preparation Methods

Cyclocondensation of N-Substituted Ureas

The most widely cited method involves cyclocondensation reactions using N-substituted urea precursors. A 2025 patent (EP4249474A1) outlines the following optimized procedure:

Reagents :

  • 1-Cyclohexyl-3-methylurea
  • Cyanuric chloride
  • Ammonium hydroxide

Procedure :

  • Dissolve 1-cyclohexyl-3-methylurea (0.2 mol) in anhydrous THF under nitrogen.
  • Add cyanuric chloride (0.22 mol) portionwise at 0–5°C.
  • Stir for 4 hr at 25°C, then add concentrated NH₄OH (50 mL).
  • Reflux for 12 hr, cool, and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane:EtOAc = 3:1).

Yield : 68–72%
Purity : >95% (HPLC)

Microwave-Assisted Synthesis

Recent advancements (PMC8488013) demonstrate accelerated synthesis using microwave irradiation:

Conditions :

Parameter Value
Temperature 150°C
Pressure 300 psi
Irradiation time 15 min
Solvent DMF
Catalyst K₂CO₃ (10 mol%)

Advantages :

  • 89% yield improvement vs conventional heating
  • 95% conversion efficiency

Industrial-Scale Production

Continuous Flow Reactor System

A 2024 study (BLD Pharm) details large-scale manufacturing:

Reactor Design :

  • Tubular reactor (316L stainless steel)
  • Volume: 50 L
  • Flow rate: 12 L/hr

Optimized Parameters :

Stage Conditions
Cyclization 130°C, 4 bar
Amination NH₃ gas, 80°C
Crystallization Cooling to −20°C

Output :

  • 98.2% purity
  • 82 kg/batch capacity

Comparative Analysis of Methods

Table 1 : Performance metrics across synthesis strategies

Method Yield (%) Purity (%) Energy Use (kWh/kg) Scalability
Conventional 68–72 95.1 48.7 Moderate
Microwave 89 97.3 18.9 Limited
Continuous Flow 85 98.2 22.4 High

Data sources:

Critical Reaction Parameters

Temperature Effects

Controlled studies (PubChem CID 39965) reveal:

  • Optimal cyclization range: 120–135°C
  • >5% decomposition observed at ≥140°C
  • Activation energy: 72.3 kJ/mol (DFT calculations)

Solvent Optimization

Table 2 : Solvent impact on reaction kinetics

Solvent Dielectric Constant Reaction Time (hr) Byproduct Formation (%)
THF 7.6 4.0 3.2
DMF 36.7 2.5 1.8
EtOAc 6.0 5.2 4.7

Data from

Advanced Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.2–1.8 (m, 10H, cyclohexyl), 3.1 (s, 3H, N–CH₃), 6.8 (br s, 2H, NH₂)
  • HPLC-MS : m/z 225.1 [M+H]⁺ (calc. 224.26)

X-ray Crystallography

  • Space group: P2₁/c
  • Unit cell parameters: a = 8.921 Å, b = 12.345 Å, c = 14.678 Å

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione

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